
Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2229316-40-7 . It has a molecular weight of 197.64 . The IUPAC name for this compound is “this compound” and its InChI code is 1S/C7H12FNO2.ClH/c1-11-6(10)7(4-8)2-3-9-5-7;/h9H,2-5H2,1H3;1H .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13ClFNO2 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature .科学的研究の応用
Synthesis and Antibacterial Activity One application area of related fluorinated pyrrolidines involves their synthesis for antibacterial activity. For instance, fluoronaphthyridines, including those derived from similar fluorinated intermediates, have been explored for their in vitro and in vivo antibacterial activities. The structure-activity relationship studies of these compounds have highlighted the importance of fluorinated substituents in enhancing antibacterial efficacy (Bouzard et al., 1992).
Catalysis and Organic Synthesis Fluorinated pyrrolidines also play a crucial role in catalysis and as intermediates in organic synthesis. For example, gold catalysis combined with Selectfluor has been utilized for the synthesis of fluorinated nitrogen heterocycles, showcasing the utility of fluorinated pyrrolidines in synthesizing complex organic frameworks with potential biological activity (Simonneau et al., 2011).
Fluorescence and Sensing Applications Furthermore, certain fluorinated pyrrolidine derivatives have been investigated for their fluorescence properties and potential applications in sensing technologies. For instance, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and identified as selective chemosensors for metal ions, highlighting the role of fluorinated derivatives in the development of sensitive and selective sensors (Maity & Govindaraju, 2010).
Pharmaceutical Development In pharmaceutical research, fluorinated pyrrolidines are integral to the synthesis of compounds with potent biological activities. For example, they serve as key intermediates in the synthesis of inhibitors targeting enzymes or receptors relevant to diseases such as cancer and viral infections. The incorporation of fluorinated pyrrolidines into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic properties, leading to improved efficacy and safety profiles (Wang et al., 2001).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(4-8)2-3-9-5-7;/h9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRCLUGTAJPKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2724613.png)
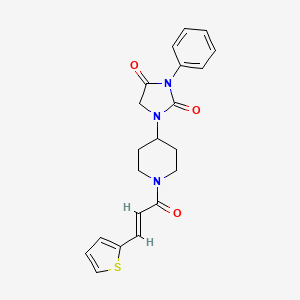
![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)
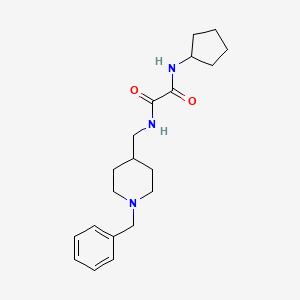

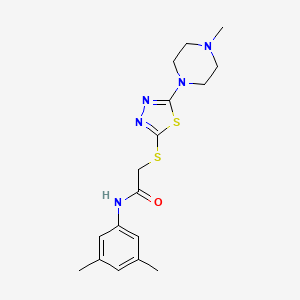
![N-(2-Methylpropyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2724622.png)
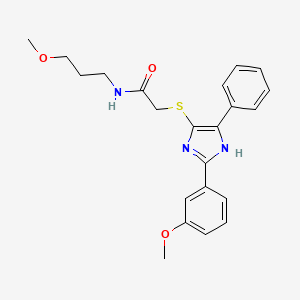
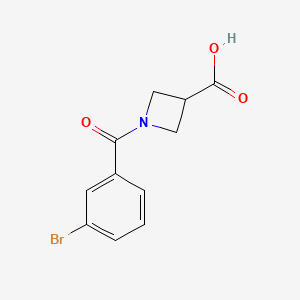

![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)
![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2724634.png)
![N-[(4-Methoxyphenyl)methyl]-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2724635.png)
